molecular formula C11H16ClN3O B6319672 [(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride CAS No. 1158638-65-3

[(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride

Cat. No.: B6319672
CAS No.: 1158638-65-3
M. Wt: 241.72 g/mol
InChI Key: WSAFFNASZCWGSD-UHFFFAOYSA-N
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Description

[(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride is a secondary amine hydrochloride salt featuring a furan-2-ylmethyl group and a 3-(1H-imidazol-1-yl)propyl substituent. The compound combines two heterocyclic moieties (furan and imidazole) linked via a propylamine chain, with the hydrochloride salt enhancing its stability and solubility.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-imidazol-1-ylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;/h1,3,5,7-8,10,12H,2,4,6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAFFNASZCWGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

The nucleophilic substitution method leverages the reactivity of alkyl halides with amine nucleophiles. In this route, 3-(1H-imidazol-1-yl)propan-1-amine is reacted with (furan-2-yl)methyl chloride or bromide in the presence of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours.

Key Reaction Steps:

  • Synthesis of 3-(1H-imidazol-1-yl)propan-1-amine :
    Imidazole is alkylated with 1-bromo-3-chloropropane under basic conditions, followed by amination with aqueous ammonia.

  • Formation of the Amine Bond :
    The primary amine attacks the electrophilic carbon of (furan-2-yl)methyl halide, displacing the halide ion.

Representative Conditions and Yields:

ReactantSolventBaseTemperature (°C)Time (h)Yield (%)
(Furan-2-yl)methyl bromideDMFTEA701878
(Furan-2-yl)methyl chlorideAcetonitrileK₂CO₃602465

Reductive Amination Method

Reductive amination offers a one-step route by condensing (furan-2-yl)methanamine with 3-(1H-imidazol-1-yl)propanal in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol or dichloromethane (DCM) at room temperature provides moderate to high yields.

Mechanistic Insights:

  • The aldehyde reacts with the primary amine to form an imine intermediate.

  • The reducing agent selectively hydrogenates the C=N bond, yielding the secondary amine.

Optimization Data:

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
NaBH₃CNMeOH251282
NaBH(OAc)₃DCM252475

One-Pot Synthesis Techniques

Industrial protocols often employ one-pot strategies to minimize intermediate isolation. A notable method involves sequential alkylation and amination:

  • Imidazole is alkylated with 1,3-dibromopropane in DMF using NaH as a base.

  • The resulting 3-bromo-1-(imidazol-1-yl)propane is directly reacted with (furan-2-yl)methanamine in the same pot.

  • Hydrochloride salt formation is achieved by treating the crude amine with HCl gas in diethyl ether.

Advantages:

  • Eliminates intermediate purification steps.

  • Reduces solvent waste and processing time.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require higher temperatures.

  • Weak bases (K₂CO₃) minimize side reactions like over-alkylation of imidazole.

Temperature and Time Profiling

Elevated temperatures (70–80°C) accelerate nucleophilic substitution but risk decomposition. Kinetic studies suggest optimal conversion at 70°C for 18 hours.

Purification and Characterization

Work-Up Procedures

  • Liquid-Liquid Extraction : The crude product is partitioned between ethyl acetate and water to remove unreacted starting materials.

  • Recrystallization : The amine hydrochloride is purified via recrystallization from ethanol/water mixtures (3:1 v/v).

Analytical Data

ParameterValueMethod
Melting Point189–192°CDifferential Scanning Calorimetry
¹H NMR (D₂O)δ 7.45 (s, 1H, imidazole), 6.35–6.50 (m, 3H, furan)400 MHz NMR
Purity≥98%HPLC (C18 column, 0.1% TFA in H₂O/MeCN)

Industrial-Scale Production Considerations

Continuous Flow Systems

Automated flow reactors enable large-scale synthesis with precise temperature and stoichiometric control. A representative setup uses:

  • Reactant Feed Rates : 0.5 L/min for amine and alkyl halide streams.

  • Residence Time : 30 minutes at 70°C.

Cost-Effective Reagent Sourcing

Bulk procurement of 1,3-dibromopropane and imidazole reduces costs by 40% compared to small-scale batches.

Challenges and Troubleshooting

Side Reactions

  • Over-Alkylation : Using a 1:1 molar ratio of amine to alkyl halide suppresses di-alkylation.

  • Imidazole Ring Oxidation : Conducting reactions under nitrogen atmosphere prevents oxidative degradation.

Hydrochloride Salt Hygroscopicity

The product’s hygroscopic nature necessitates storage in desiccators with silica gel to maintain stability .

Chemical Reactions Analysis

Types of Reactions

[(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: Both the furan and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted furan and imidazole derivatives depending on the reagents used.

Scientific Research Applications

[(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride involves its interaction with specific molecular targets. The furan and imidazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity. The propyl chain provides flexibility, allowing the compound to fit into various binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to several analogs documented in recent literature and chemical catalogs. Key differences lie in the heterocyclic systems, substituents, and pharmacological profiles. Below is a detailed analysis:

Structural and Physicochemical Comparisons

A comparative table of [(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride and its analogs is provided below:

Compound Name Heterocycle/Substituent Variation Melting Point (°C) Physical Form Key Analytical Data Pharmacological Notes Reference
This compound (Target) Furan, imidazole, propylamine
[3-(1H-imidazol-1-yl)propyl][(thiophen-2-yl)methyl]amine hydrochloride Thiophene replaces furan Discontinued NMR, HRESIMS (discontinued product)
[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine Aromatic chloro/fluoro substituents replace furan Oil Molecular weight: 267.73; RT storage
3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride Nitro-triazole, trifluoromethyl phenyl 127–128 White powder 1H NMR (δ 8.81, s), HRESIMS validated Anti-Chagasic activity tested
[3-(1-Methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate Benzimidazole replaces imidazole Hydrate salt MDL: MFCD18483508

Key Observations

Substitution with a benzene ring bearing electron-withdrawing groups (e.g., chloro, fluoro in ) increases molecular weight (267.73 vs. ~250 estimated for the target compound) and may reduce melting points (oil vs. powdered salts).

Pharmacological Relevance :

  • Analogs with 3-nitro-1,2,4-triazole groups (e.g., compound 37 in ) demonstrate anti-Chagasic activity, suggesting that the imidazole-propylamine scaffold could be pharmacologically versatile. However, the furan variant’s efficacy remains unconfirmed.

Salt Forms and Stability :

  • Hydrochloride salts (e.g., ) generally exhibit higher melting points (127–186°C) compared to free bases, enhancing thermal stability. The target compound’s hydrochloride form likely shares this advantage.

Spectroscopic Consistency :

  • 1H NMR signals for imidazole protons (δ ~7.5–8.8) and aliphatic chains (δ ~2.5–4.0) are consistent across analogs (e.g., ), validating structural assignments for the target compound.

Biological Activity

[(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride, with the CAS number 1158638-65-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, focusing on its pharmacological effects and possible therapeutic applications.

  • Molecular Formula : C11H16ClN3O
  • Molecular Weight : 241.7172 g/mol
  • SMILES Notation : C(CCn1cncc1)NCc1ccco1.Cl

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Furan and Imidazole Rings : The furan and imidazole components are synthesized through established organic reactions involving appropriate precursors.
  • Amination : The resulting intermediates undergo amination to form the target compound.
  • Hydrochloride Salt Formation : The final product is converted to its hydrochloride form by treatment with hydrochloric acid.

Antimicrobial Properties

Recent studies have indicated that compounds containing imidazole and furan moieties exhibit significant antimicrobial activity. For instance, derivatives of imidazole have been shown to possess antibacterial properties against various pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli . While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential effectiveness.

Neuropharmacological Effects

Research indicates that compounds similar in structure to this compound may interact with neurotransmitter systems. For example, studies have demonstrated that certain imidazole derivatives can enhance neurotransmitter release in the central nervous system, particularly affecting acetylcholine and serotonin levels . This suggests a potential role for the compound in modulating neuropharmacological pathways.

Case Studies and Research Findings

StudyFindings
Study on Imidazole Derivatives Identified that imidazole compounds enhance neurotransmitter release, suggesting cognitive enhancement potential.
Antimicrobial Activity Assessment Showed that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Pharmacokinetic StudiesIndicated that similar compounds can effectively cross the blood-brain barrier, enhancing their therapeutic viability in CNS disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step nucleophilic substitutions or condensation reactions. For example, the imidazole ring can be alkylated using 3-chloropropylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C), followed by coupling with furfuryl chloride. Catalysts like palladium or copper salts may enhance selectivity .
  • Critical Parameters : Solvent choice (polar aprotic solvents like DMF improve reactivity), temperature control (prevents side reactions), and stoichiometric ratios (excess amine ensures complete alkylation). Purification via recrystallization or column chromatography is essential for isolating the hydrochloride salt .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The imidazole protons appear as singlet(s) near δ 7.1–7.5 ppm, while furan protons resonate at δ 6.2–6.4 (α-H) and δ 7.3–7.5 (β-H). The propyl chain shows characteristic triplet/multiplet patterns for CH₂ groups .
  • IR : Stretching vibrations for N–H (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C–H (furan/imine, ~3100 cm⁻¹) confirm functional groups .
    • Validation : Compare experimental data with computational predictions (e.g., DFT) or reference spectra from structurally analogous compounds .

Advanced Research Questions

Q. What challenges arise in achieving high enantiomeric purity during synthesis, and how can they be addressed?

  • Challenges : Racemization may occur during alkylation or salt formation due to the amine’s nucleophilic flexibility. Steric hindrance from the furan and imidazole groups complicates asymmetric synthesis .
  • Solutions :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived ligands).
  • Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. How do structural modifications (e.g., substituent variation on furan/imidazole) influence biological activity?

  • Methodology :

  • SAR Studies : Replace the furan with thiophene (as in ) or alter imidazole substituents (e.g., nitro groups in ) to assess changes in antimicrobial or enzyme-inhibitory activity.
  • Assays : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450) or microbial growth inhibition zones .
    • Findings : Electron-withdrawing groups on imidazole enhance binding to cationic biological targets, while bulkier furan substituents may reduce membrane permeability .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

  • Methodology :

  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) confirms bond lengths, angles, and protonation states. The hydrochloride salt’s ionic interactions stabilize the crystal lattice .
  • Challenges : Hygroscopicity and polymorphism require rapid crystallization from anhydrous solvents (e.g., ethanol/ether mixtures) .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Analysis : Discrepancies may stem from assay conditions (e.g., pH, co-solvents) or impurities. For example, residual DMF from synthesis can artificially inflate cytotoxicity .
  • Mitigation :

  • Validate purity via HPLC (>95%) and elemental analysis.
  • Replicate assays under standardized conditions (e.g., PBS buffer, controlled temperature) .

Methodological Reference Table

TechniqueApplication ExampleKey Evidence
Column Chromatography Purification of amine intermediates using silica gel (ethyl acetate:hexane = 3:7)
Chiral HPLC Determination of enantiomeric excess (Chiralpak AD-H column, hexane:isopropanol)
DFT Calculations Predicting NMR chemical shifts and optimizing geometry for X-ray refinement
Microplate Assays High-throughput screening for antimicrobial activity (96-well plates, OD₆₀₀)

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